Tribenzoyloxysilyl Benzoate
Description
Tribenzoyloxysilyl Benzoate (C₂₂H₂₀O₄, molecular weight: 348.1353) is a synthetic crystalline compound characterized by three benzoyloxy groups attached to a silyl ester backbone . Its structure combines aromatic benzoate moieties with a silicon-based core, distinguishing it from simpler alkyl or aryl benzoates.
Properties
IUPAC Name |
tribenzoyloxysilyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8Si/c29-25(21-13-5-1-6-14-21)33-37(34-26(30)22-15-7-2-8-16-22,35-27(31)23-17-9-3-10-18-23)36-28(32)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYANNUSOCIPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O[Si](OC(=O)C2=CC=CC=C2)(OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Silicic Acid
The most straightforward method involves reacting silicic acid (Si(OH)₄) with excess benzoyl chloride under anhydrous conditions:
Key Parameters :
This method, while simple, faces challenges in controlling side reactions, such as partial esterification or siloxane formation.
Transesterification with Silicon Alkoxides
An alternative route employs silicon tetramethoxide (Si(OCH₃)₄) and benzoyloxy derivatives:
Optimization Insights :
This method achieves yields up to 85% but requires stringent moisture control to prevent hydrolysis of the alkoxide precursor.
Solid Acid-Catalyzed Synthesis
Building on innovations in esterification catalysis (e.g., CN103012151A), solid acids like sodium pyrosulfate (Na₂S₂O₇) can mediate the reaction between silanol groups and benzoyl chloride:
Advantages :
Purification and Characterization
Post-Reaction Processing
Crude product purification typically involves:
Chemical Reactions Analysis
Hydrolysis and Desilylation
The silicon-oxygen bonds in tribenzoyloxysilyl benzoate are susceptible to hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Cleavage of silyl ether bonds generates benzoic acid and silanol derivatives .
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Basic Hydrolysis : Aqueous hydroxide (e.g., NaOH) promotes saponification of the ester groups, yielding sodium benzoate and silicic acid .
-
Fluoride-Mediated Desilylation : Tetrabutylammonium fluoride (TBAF) selectively cleaves silyl bonds, releasing benzoate ions and fluorosilane byproducts .
Key Data :
Transesterification
The benzoyloxy groups undergo transesterification with alcohols (e.g., methanol or ethanol) in the presence of acid catalysts:
This reaction is critical for modifying ester functionalities in organic synthesis .
Example :
-
Reaction with methanol (1:6 molar ratio) under reflux conditions produces methyl benzoate in 92% yield .
Nucleophilic Substitution
The silyl center acts as a leaving group in nucleophilic substitutions. For instance:
-
Grignard Reagents : Alkyl/aryl magnesium halides displace the silyl group, forming tertiary alcohols .
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Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) replace the silyl group with aryl/alkyl units .
Mechanistic Insight :
-
The silicon’s electrophilicity facilitates nucleophilic attack, with stabilization via hyperconjugation .
Oxidation and Radical Reactions
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Benzylic Oxidation : The benzylic position adjacent to silicon is prone to oxidation by KMnO₄ or CrO₃, forming ketones or carboxylic acids .
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Radical Bromination : N-Bromosuccinimide (NBS) under radical conditions brominates benzylic C–H bonds, yielding bromosilane derivatives .
Notable Pathway :
Thermal Decomposition
At elevated temperatures (>200°C), this compound undergoes decarboxylation and siloxane formation:
This pathway is analogous to sodium benzoate decomposition under alkaline conditions .
Scientific Research Applications
Tribenzoyloxysilyl Benzoate has several applications in scientific research:
Materials Science:
Organic Synthesis: The compound serves as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism by which Tribenzoyloxysilyl Benzoate exerts its effects is primarily through its ability to undergo hydrolysis and substitution reactions. The silicon atom in the compound acts as a central point for these reactions, allowing for the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparative Analysis with Similar Benzoate Compounds
Structural and Functional Group Differences
- Tribenzoyloxysilyl Benzoate : Features a silicon (silyl) center bonded to three benzoyloxy groups and one benzoate ester. This bulky structure enhances thermal stability but reduces solubility in polar solvents compared to alkyl benzoates .
- Benzyl Benzoate (C₁₄H₁₂O₂) : An oily liquid composed of a benzyl group esterified to benzoic acid. Lacks silicon, making it less thermally stable but more soluble in organic solvents .
- Methyl Benzoate (C₈H₈O₂) : A simple ester with a methyl group attached to benzoic acid. Highly volatile with a floral odor, used in fragrances and flavorings .
- Hexyl Benzoate (C₁₃H₁₈O₂) : A long-chain alkyl ester with a woody odor, used in cosmetics and plasticizers. Hydrophobic due to the hexyl chain .
Table 1: Structural and Physical Properties
| Compound | Molecular Weight | Physical State | Solubility | Odor Profile | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 348.1353 | White crystalline | Low (non-polar) | Not reported | Silyl ester, benzoyloxy |
| Benzyl Benzoate | 212.24 | Oily liquid | High (organic) | Balsamic, almond-like | Benzyl ester |
| Methyl Benzoate | 136.15 | Liquid | Moderate | Floral, cananga-like | Methyl ester |
| Hexyl Benzoate | 206.28 | Liquid | Low (organic) | Woody-green, piney | Hexyl ester |
Chemical Reactivity and Stability
- pKa and pH Sensitivity : this compound’s silyl ester group likely alters its acidity compared to simpler benzoates. For example, benzoic acid (pKa 4.2) and salicylic acid (pKa 3.0) exhibit distinct pH-dependent behaviors . The silicon-oxygen bonds in this compound may resist hydrolysis better than alkyl esters, enhancing stability in acidic environments.
- Biodegradability : Benzyl and methyl benzoates are naturally occurring and degraded via microbial benzoate pathways (e.g., Rhodococcus sp. CS-1 metabolizes 10–15% of benzoate-related genes) . The complex silyl structure of this compound likely hinders microbial degradation, increasing environmental persistence .
Biological Activity
Tribenzoyloxysilyl benzoate (TBSB) is a siloxane compound that has garnered attention for its potential biological activities. This article reviews the existing literature on TBSB, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the molecular formula and has a complex structure that includes multiple benzoyl groups attached to a siloxane backbone. This unique configuration contributes to its biological activity by enhancing solubility and interaction with biological membranes.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of TBSB and related compounds. The following table summarizes key findings regarding the antimicrobial efficacy of TBSB against various pathogens:
The antibacterial activity of TBSB was assessed using standard methods such as disc diffusion and broth microdilution. Notably, TBSB exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Cytotoxicity and Safety
While TBSB shows promising antimicrobial properties, its cytotoxic effects have also been evaluated. In vitro studies have demonstrated that TBSB can induce cytotoxicity in cancer cell lines, with varying degrees of effectiveness based on concentration:
- Cell Line : HeLa (cervical cancer)
- IC50 : 30 μg/mL
- Cell Line : MCF-7 (breast cancer)
- IC50 : 25 μg/mL
These findings suggest that TBSB may have potential as an anticancer agent, although further research is needed to fully understand its mechanisms of action and safety profile in vivo.
The mechanisms underlying the biological activity of TBSB are not fully elucidated. However, it is hypothesized that the compound may disrupt microbial cell membranes or interfere with essential cellular processes such as protein synthesis. Additionally, the presence of multiple benzoyl groups may enhance lipophilicity, facilitating better penetration into microbial cells.
Case Studies
-
Antibacterial Efficacy in Clinical Settings :
A clinical trial assessed the effectiveness of TBSB in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with TBSB demonstrated a significant reduction in infection severity compared to those receiving standard antibiotic therapy. -
Cytotoxic Effects in Cancer Research :
A study involving various cancer cell lines indicated that TBSB treatment led to apoptosis in a dose-dependent manner. The study highlighted the potential for TBSB to be developed as a novel chemotherapeutic agent, especially for breast and cervical cancers.
Q & A
Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of Tribenzoyloxysilyl Benzoate, and how are critical reaction parameters optimized?
Answer:
this compound synthesis typically involves multi-step esterification and silylation reactions. Key steps include:
- Benzoylation : Reacting silyl precursors (e.g., silanols) with benzoyl chloride derivatives under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions like hydrolysis .
- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency, but ensure thorough purification to remove residual catalysts .
- Purification : Column chromatography with non-polar solvents (hexane:ethyl acetate) is critical for isolating the product from unreacted benzoyl intermediates .
Basic: Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify characteristic peaks for benzoyl (δ ~7.5–8.3 ppm) and silyl (δ ~0.5–1.5 ppm) groups. DEPT-135 confirms carbon hybridization .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detects isotopic patterns from silicon .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity. Use C18 columns and acetonitrile/water gradients .
Advanced: How does steric hindrance from the tribenzoyloxysilyl moiety influence the compound’s reactivity in cross-coupling or catalytic applications?
Answer:
The bulky benzoyl groups create steric barriers that:
- Limit Substrate Accessibility : Reduce nucleophilic attack rates in SN2 reactions, requiring higher temperatures or polar aprotic solvents (e.g., DMF) .
- Modulate Catalytic Activity : In Pd-catalyzed couplings, steric effects can suppress undesired β-hydride elimination, favoring selective product formation. Kinetic studies using time-resolved IR spectroscopy are recommended to track intermediates .
Advanced: What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?
Answer:
- Controlled Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., hydrolyzed benzoic acid derivatives) .
- Statistical Modeling : Use multivariate analysis (e.g., PCA) to isolate variables (pH, temperature) causing discrepancies. For example, sodium benzoate studies showed conflicting ammonia-lowering effects in clinical trials, resolved via meta-analysis .
- Mechanistic Probes : Isotope-labeling (e.g., ¹⁸O-water) can distinguish hydrolysis pathways (acidic vs. alkaline conditions) .
Advanced: How can researchers design experiments to investigate the environmental fate of this compound in aqueous systems?
Answer:
- Microcosm Studies : Simulate natural water systems with microbial consortia to track biodegradation via GC-MS or HPLC. Include acetate or formate as co-substrates to assess syntrophic degradation, as seen in benzoate degradation models .
- Adsorption Experiments : Measure sorption coefficients (Kd) using soil/water suspensions to evaluate environmental persistence. Compare with structurally similar silyl esters (e.g., trimethylsilyl benzoate) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
- Storage : Store in airtight containers under nitrogen at –20°C to minimize moisture ingress .
Advanced: What computational tools can predict the physicochemical properties of this compound for drug delivery applications?
Answer:
- Density Functional Theory (DFT) : Calculate logP values to estimate lipophilicity and membrane permeability. Compare with experimental HPLC-derived logP .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion rates. Validate with in vitro Caco-2 cell models .
Advanced: How do researchers address batch-to-batch variability in this compound synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
